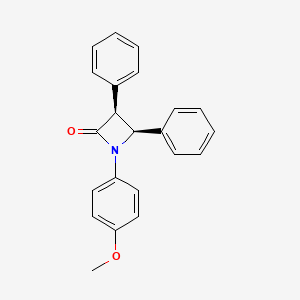
(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one is a chiral azetidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of imines with ketenes. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a model compound for studying β-lactam chemistry.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for antibiotics and anti-inflammatory agents.
Industry: It is used in the production of pharmaceuticals and as a building block for various chemical products.
作用機序
The mechanism of action of (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other β-lactam derivatives, such as penicillins, cephalosporins, and carbapenems. These compounds share the β-lactam ring structure but differ in their side chains and overall molecular architecture.
Uniqueness
What sets (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its chiral centers and methoxyphenyl group contribute to its distinct properties compared to other β-lactams.
特性
CAS番号 |
73308-41-5 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C22H19NO2/c1-25-19-14-12-18(13-15-19)23-21(17-10-6-3-7-11-17)20(22(23)24)16-8-4-2-5-9-16/h2-15,20-21H,1H3/t20-,21+/m0/s1 |
InChIキー |
YCZSMQZWPLETRQ-LEWJYISDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















